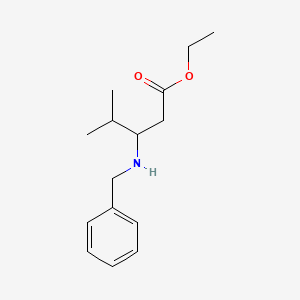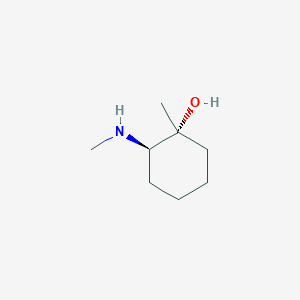![molecular formula C6H11N B13505655 Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
Bicyclo[2.2.0]hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[220]hexan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.0]hexan-1-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the formation of the bicyclic structure under mild conditions. Another approach involves the catalytic alkene insertion, which provides a general synthetic route to bicyclo[2.2.0]hexane derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. The use of photochemistry and catalytic methods ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.0]hexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it more reactive compared to other amines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield bicyclo[2.2.0]hexanone derivatives, while reduction reactions produce various substituted bicyclo[2.2.0]hexanes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.0]hexan-1-amine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound derivatives are investigated for their potential as therapeutic agents. Additionally, in the industry, this compound is utilized in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of bicyclo[2.2.0]hexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bicyclo[2.2.0]hexan-1-amine include bicyclo[2.1.1]hexane, bicyclo[1.1.1]pentane, and bicyclo[3.1.1]heptane. These compounds share the characteristic of having fused ring structures but differ in the number of carbon atoms and the arrangement of the rings .
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its strained bicyclic system makes it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
bicyclo[2.2.0]hexan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-1-5(6)2-4-6/h5H,1-4,7H2 |
InChI-Schlüssel |
XZJJBJBMECLLKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


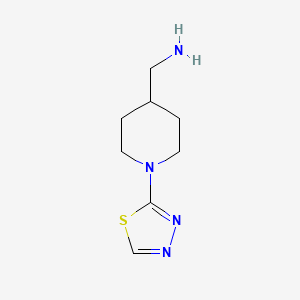
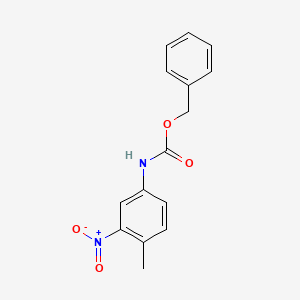
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
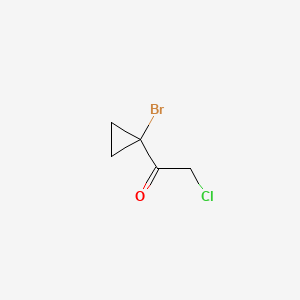
![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)

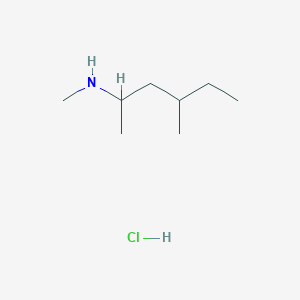
![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
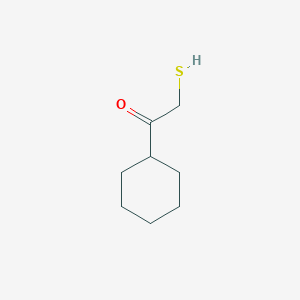
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
